2-Methyl-4-nitroindole (CAS: 3484-10-4) is a highly functionalized heterocyclic building block characterized by a C4-nitro group and a C2-methyl group on the indole core . In industrial and pharmaceutical procurement, it is primarily sourced as a critical precursor for 4-amino-2-methylindole derivatives, which serve as essential pharmacophores in the synthesis of CRTH2 receptor antagonists such as AZD1981 . The presence of the C2-methyl group provides targeted steric hindrance that modulates the electronic properties of the indole ring, directing subsequent electrophilic substitutions and ensuring high regioselectivity during complex multi-step syntheses . Its stable solid form and predictable reactivity profile make it a preferred starting material for scaling up targeted indole-based libraries.
Substituting 2-Methyl-4-nitroindole with generic 4-nitroindole or positional isomers like 2-methyl-5-nitroindole fundamentally disrupts downstream API synthesis [1]. Utilizing unsubstituted 4-nitroindole removes the critical C2-methyl steric bulk, leading to poor regiocontrol during C3-functionalization and resulting in mixed reaction adducts that require costly chromatographic separation [1]. Conversely, substituting with 2-methyl-5-nitroindole shifts the primary amine handle to the C5 position upon reduction, completely altering the spatial geometry and vector of subsequent amide linkages . This positional shift renders the resulting framework incompatible with the specific receptor pocket geometries required for C4-targeted drug discovery, making exact procurement of the 2-methyl-4-nitro isomer mandatory for these pathways.
The C2-methyl group in 2-Methyl-4-nitroindole exerts a strong directing effect during electrophilic substitution, significantly enhancing regiocontrol compared to unsubstituted 4-nitroindole [1]. By sterically blocking the C2 position and electronically activating the C3 position, the methyl variant ensures that subsequent functionalizations (such as halogenation or nitration) occur predictably at C3, whereas the unsubstituted analog often yields a complex mixture of C2 and C3 adducts [1].
| Evidence Dimension | Regioselectivity of functionalization |
| Target Compound Data | High C3-specificity due to C2 steric block |
| Comparator Or Baseline | Unsubstituted 4-nitroindole (yields mixed C2/C3 adducts) |
| Quantified Difference | Elimination of C2-substitution side reactions |
| Conditions | Standard electrophilic substitution conditions (e.g., nitration) |
High regioselectivity drastically reduces the need for complex, yield-lowering chromatographic separations during multi-step API scale-up.
For targeted drug synthesis, the exact position of the nitro group dictates the final geometry of the active pharmaceutical ingredient. 2-Methyl-4-nitroindole provides a C4-amine vector post-reduction, which is structurally required for binding in specific receptor pockets, such as those targeted by AZD1981 . In contrast, using the 2-methyl-5-nitroindole isomer shifts the linkage vector by one carbon, resulting in a completely different spatial orientation that abolishes the required binding affinity .
| Evidence Dimension | Post-reduction amine vector position |
| Target Compound Data | C4-amine linkage (compatible with AZD1981 architecture) |
| Comparator Or Baseline | 2-Methyl-5-nitroindole (C5-amine linkage, incompatible geometry) |
| Quantified Difference | 1-carbon spatial shift in functionalization vector |
| Conditions | Downstream amide/sulfonamide coupling post-reduction |
Procuring the exact C4-nitro isomer is non-negotiable for synthesizing APIs that rely on specific spatial orientations for receptor binding.
2-Methyl-4-nitroindole exhibits a well-defined melting point of 192-194 °C, making it a highly stable solid under standard laboratory and manufacturing conditions . This robust thermal profile allows for reliable bulk handling and storage without the degradation risks associated with lower molecular weight or liquid indole derivatives, ensuring consistent batch-to-batch reproducibility during high-temperature processing steps .
| Evidence Dimension | Melting point and physical state |
| Target Compound Data | 192-194 °C (Stable solid) |
| Comparator Or Baseline | Lower molecular weight indoles (often low-melting solids or liquids) |
| Quantified Difference | Maintains solid state >190 °C |
| Conditions | Standard atmospheric pressure, bulk storage |
High thermal stability ensures predictable processability and extends shelf life for bulk industrial procurement.
As a precursor for aminoindoles, 2-Methyl-4-nitroindole is highly compatible with standard Pd/C catalytic hydrogenation protocols [1]. Unlike halogenated nitroindoles (e.g., bromonitroindoles), which risk competitive dehalogenation during the reduction of the nitro group, 2-Methyl-4-nitroindole allows for clean, quantitative conversion to 4-amino-2-methylindole using cost-effective, unpoisoned palladium catalysts [1].
| Evidence Dimension | Reduction specificity |
| Target Compound Data | Clean nitro-to-amine conversion without side reactions |
| Comparator Or Baseline | Halogenated nitroindoles (prone to competitive dehalogenation) |
| Quantified Difference | Zero risk of dehalogenation byproduct formation |
| Conditions | Standard Pd/C hydrogenation under H2 atmosphere |
Enables the use of standard, cost-effective industrial hydrogenation processes without requiring specialized catalyst formulations.
2-Methyl-4-nitroindole is the required starting material for producing the 4-amino-2-methylindole core of AZD1981 and related therapeutics, where the exact C4 linkage is critical for efficacy .
The compound serves as a key building block in ring-opening cyclization reactions to synthesize complex tricyclic systems used in vasopressin V2 receptor antagonist research [1].
The C2-methyl group provides the necessary steric blocking to ensure high regioselectivity during the synthesis of diverse C3-substituted indole derivatives, streamlining purification in industrial workflows [1].
Irritant